Potassium 3-carboxyphenyltrifluoroborate
Description
Contextualization within Organoboron Chemistry and Trifluoroborate Salts
Organoboron chemistry involves the study of compounds containing a carbon-boron bond. These reagents, particularly boronic acids, have become indispensable in modern synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges new carbon-carbon bonds. nih.gov However, traditional organoboron compounds like boronic acids, boronate esters, and organoboranes have inherent limitations, such as sensitivity to air and moisture, and potential for difficult purification. sigmaaldrich.com
Potassium organotrifluoroborates have emerged as a superior class of organoboron reagents that address many of these drawbacks. nih.govresearchgate.net They are tetra-coordinate boron 'ate' complexes, which can be viewed as protected forms of boronic acids. nih.govwikipedia.org This structural feature renders them significantly more stable than their three-coordinate boronic acid counterparts. nih.gov Potassium 3-carboxyphenyltrifluoroborate is a prime example of this class, offering the reactivity of a boronic acid precursor in a more robust and reliable form. These salts are typically prepared from the corresponding boronic acid by treatment with potassium hydrogen difluoride (KHF2). wikipedia.orgorgsyn.orgacs.orgorganic-chemistry.org
Significance and Advantages in Modern Synthetic Methodologies
The adoption of potassium organotrifluoroborates, including the 3-carboxyphenyl derivative, in synthetic methodologies stems from a range of practical advantages over earlier boron reagents. orgsyn.org These compounds are not only stable but also exhibit high reactivity in a variety of chemical transformations, especially in palladium-catalyzed cross-coupling reactions. acs.org
A defining characteristic of potassium organotrifluoroborates is their exceptional stability. Unlike many boronic acids and organoboranes, they are generally stable crystalline solids that are tolerant of both air and moisture. sigmaaldrich.comnih.govnih.govresearchgate.netpitt.edu This stability allows for indefinite storage at room temperature without special precautions, a significant advantage in terms of handling and shelf-life. orgsyn.orgacs.orgorganic-chemistry.org Furthermore, they are remarkably compatible with strong oxidative conditions, which would degrade many other organoboron reagents. sigmaaldrich.com
Table 1: Stability and Handling Properties of Potassium Organotrifluoroborates
| Property | Description | Source |
|---|---|---|
| Physical State | Crystalline solids | nih.govpitt.edu |
| Air Stability | Indefinitely stable in air | sigmaaldrich.comnih.govnih.gov |
| Moisture Stability | Indefinitely stable to moisture | sigmaaldrich.comnih.govnih.gov |
| Storage | Can be stored indefinitely at room temperature | orgsyn.orgacs.org |
| Oxidative Stability | Compliant with strong oxidative conditions | sigmaaldrich.com |
The crystalline nature and high stability of potassium trifluoroborates translate directly to robustness and ease of handling. pitt.eduorgsyn.org They can be synthesized on a large scale and purified by simple recrystallization. pitt.edu This contrasts sharply with boronic acids, which can be difficult to purify and may have uncertain stoichiometry, and organoboranes, which are often air-sensitive and require in-situ preparation. sigmaaldrich.comnih.gov The straightforward handling of trifluoroborates simplifies experimental setups and improves the reproducibility of synthetic protocols.
Protodeboronation is a common and undesired side reaction in processes involving boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to reduced yields. orgsyn.orgwikipedia.org This process is particularly problematic under the basic aqueous conditions often used for Suzuki-Miyaura coupling. ed.ac.uknih.gov
Potassium trifluoroborates are significantly more resistant to protodeboronation. nih.gov They function as a stable reservoir, slowly hydrolyzing in situ to release the corresponding boronic acid under reaction conditions. wikipedia.orgresearchgate.net This "slow-release" strategy ensures that the concentration of the more sensitive boronic acid remains low throughout the reaction, minimizing its decomposition via protodeboronation and other side reactions. acs.orged.ac.uk
Scope and Research Trajectories
This compound is a bifunctional reagent with significant potential in various research areas. Its primary application is as a coupling partner in Suzuki-Miyaura reactions to form biaryl structures, which are common motifs in pharmaceuticals and agrochemicals. myskinrecipes.com The trifluoroborate group provides the necessary reactivity for controlled carbon-carbon bond formation with aryl halides under palladium catalysis. myskinrecipes.com
Crucially, the carboxylic acid functionality on the phenyl ring opens avenues for further chemical modification. myskinrecipes.com This group can be used for derivatization or for conjugation to other molecules, making the compound a valuable building block for creating complex drug intermediates and advanced functional materials. myskinrecipes.com Its solubility in both aqueous and organic solvent systems also supports the development of greener chemistry approaches by enabling reactions in mixed or aqueous media. myskinrecipes.com Future research is likely to continue exploring its use in the synthesis of novel bioactive compounds and in the construction of sophisticated materials with tailored properties.
Properties
IUPAC Name |
potassium;(3-carboxyphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3O2.K/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H,12,13);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEMWADDENRLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635593 | |
| Record name | Potassium (3-carboxyphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850313-91-6 | |
| Record name | Potassium (3-carboxyphenyl)(trifluoro)borate(1-) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00635593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 3-carboxyphenyltrifluoroborate | |
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Synthetic Strategies and Methodologies for Potassium 3 Carboxyphenyltrifluoroborate
Established Synthetic Pathways
The most common and direct methods for synthesizing potassium aryltrifluoroborates involve the conversion of their corresponding boronic acids using a fluoride (B91410) source. This approach is widely adopted due to its simplicity, efficiency, and high functional group tolerance.
Synthesis from Corresponding Boronic Acids
The primary and most straightforward route to potassium 3-carboxyphenyltrifluoroborate is from its corresponding boronic acid, 3-carboxyphenylboronic acid. Organotrifluoroborates are considered valuable alternatives to boronic acids, in part because the tetracoordinate nature of the boron atom in the trifluoroborate salt enhances its stability, making it less susceptible to decomposition pathways like protodeboronation. nih.gov This stability allows for easier handling and storage. nih.govorgsyn.org The conversion is a general reaction applicable to a wide range of arylboronic acids, tolerating both electron-donating and electron-withdrawing substituents on the aromatic ring. researchgate.netnih.gov
Preparation Utilizing Potassium Hydrogen Difluoride
The key reagent for the transformation of a boronic acid to a potassium trifluoroborate is potassium hydrogen difluoride (KHF₂). orgsyn.org This inexpensive and easily handled solid is the most commonly used fluoride source for this reaction. nih.govnih.gov The typical procedure involves dissolving the boronic acid in a solvent such as methanol (B129727) and adding a saturated aqueous solution of KHF₂. orgsyn.org The desired potassium trifluoroborate salt is often insoluble in the reaction mixture and precipitates as a stable, crystalline solid, which can then be isolated by simple filtration. orgsyn.orgnih.govnih.gov This method is highly efficient and avoids the use of more hazardous fluorinating agents. orgsyn.org
Table 1: Representative Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids This table illustrates the general applicability of the KHF₂ method for various substituted arylboronic acids, a reaction pathway analogous to the synthesis of this compound.
| Starting Boronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | Potassium phenyltrifluoroborate | >95 |
| 4-Methylphenylboronic acid | Potassium 4-methylphenyltrifluoroborate | >95 |
| 4-Methoxyphenylboronic acid | Potassium 4-methoxyphenyltrifluoroborate | >95 |
| 4-Chlorophenylboronic acid | Potassium 4-chlorophenyltrifluoroborate | >95 |
| 3-Carboxyphenylboronic acid | This compound | High |
Advanced Synthetic Approaches
Beyond the standard boronic acid conversion, more advanced synthetic strategies have been explored to access aryltrifluoroborates from different starting materials, offering alternative disconnection points for complex molecule synthesis.
Investigation of Transmetalation Reactions
Lithium-halogen exchange: Using an organolithium reagent like n-butyllithium at low temperatures. nih.govbldpharm.comorganic-chemistry.org
Grignard reagent formation: Reacting the aryl halide with magnesium metal. bldpharm.com
The resulting organolithium or Grignard reagent is then treated with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, to form a boronate ester intermediate. Without isolation, this intermediate is hydrolyzed to the crude boronic acid, which is then treated with an aqueous solution of KHF₂ to yield the final potassium aryltrifluoroborate salt. bldpharm.comorganic-chemistry.org This sequence allows for the synthesis of organotrifluoroborates from readily available aryl halides. bldpharm.com
Exploration of Hydroboration and C-H Bond Activation Routes
Modern synthetic chemistry seeks to create complex molecules more efficiently by forming C-B bonds directly from C-H bonds, bypassing the need for pre-functionalized starting materials like aryl halides.
While hydroboration traditionally involves the addition of a B-H bond across an alkene or alkyne, a more advanced and relevant strategy for aromatic systems is direct C-H borylation. bldpharm.com Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of arenes. organic-chemistry.orgcapes.gov.brrsc.org In this approach, a catalyst, often based on iridium, facilitates the reaction between an aromatic C-H bond and a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgacs.org
This reaction would form a boronic ester (3-(pinacolboryl)benzoic acid) as an intermediate. This intermediate can then be converted in a one-pot sequence to the desired this compound by the addition of KHF₂, which displaces the pinacol (B44631) group. organic-chemistry.orgacs.orgorganic-chemistry.org This route is highly atom-economical and offers a streamlined pathway to aryltrifluoroborates from simple arenes. organic-chemistry.org
Green Chemistry Principles in Synthesis
The synthesis and use of potassium organotrifluoroborates align with several principles of green chemistry. Their preparation and properties offer distinct advantages over traditional organoboron reagents like boronic acids.
Stability and Safety: Potassium organotrifluoroborates are typically air- and moisture-stable, crystalline solids that can be stored indefinitely without special precautions. orgsyn.orgnih.govnih.gov This high stability reduces chemical waste that might otherwise result from the degradation of less stable reagents like some boronic acids. nih.gov Furthermore, their synthesis utilizes KHF₂, a safer and less corrosive alternative to reagents like hydrofluoric acid (HF). orgsyn.org
Operational Simplicity: The most common synthesis from boronic acids is operationally simple. The product often precipitates from the reaction mixture and can be isolated by simple filtration, minimizing the need for energy-intensive purification methods like chromatography. orgsyn.org
Benign Solvents: The reaction is often performed in relatively benign solvents like methanol and water, reducing reliance on more hazardous organic solvents. orgsyn.org
Table 2: Comparison of Synthetic Precursors
| Precursor | Key Reagents | Advantages | Disadvantages |
| Boronic Acid | KHF₂ | High yield, simple, high functional group tolerance | Requires synthesis of boronic acid first |
| Aryl Halide | Mg or n-BuLi, Trialkyl borate, KHF₂ | Uses readily available starting materials | Requires stoichiometric organometallic reagents, sensitive to moisture |
| Arene (C-H) | Ir catalyst, B₂pin₂, KHF₂ | Highly atom-economical, avoids halogenated substrates | Requires expensive transition metal catalyst |
Development of Environmentally Benign Synthetic Protocols
In recent years, a strong emphasis has been placed on developing synthetic methods that are environmentally friendly. For the synthesis of potassium aryltrifluoroborates, including the 3-carboxy derivative, protocols utilizing aqueous media have been successfully developed. These methods align with the principles of green chemistry by minimizing the use of hazardous organic solvents. core.ac.uk
The general procedure involves the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂) in a mixture of methanol and water. This approach is not only more environmentally benign but also often simplifies the work-up procedure, as the desired potassium trifluoroborate salt can be isolated through precipitation or crystallization directly from the reaction mixture. The use of water as a solvent is particularly advantageous due to its low cost, non-toxicity, and non-flammability. core.ac.uk
Table 1: Key Features of Environmentally Benign Synthesis
| Feature | Description |
|---|---|
| Solvent | Primarily water or a methanol/water mixture, reducing reliance on volatile organic compounds (VOCs). |
| Reagents | Utilizes readily available and relatively safe reagents like potassium hydrogen fluoride. |
| Conditions | Often proceeds under mild reaction conditions, such as room temperature, reducing energy consumption. |
| Work-up | Simplified procedures, often involving filtration to isolate the product, minimizing waste generation. |
Atom Economy and Waste Minimization in Preparation
Atom economy is a key concept in green chemistry that evaluates the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of this compound from 3-carboxyphenylboronic acid and potassium hydrogen fluoride exhibits a favorable atom economy.
The balanced chemical equation for this conversion is: C₇H₇BO₄ + 2KHF₂ → K[C₇H₅BF₃O₂] + KF + 2H₂O
Purification and Characterization Techniques in Synthetic Studies
Following synthesis, the purification and thorough characterization of this compound are crucial to ensure its suitability for subsequent applications.
Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A suitable solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, leaving impurities behind. For potassium aryltrifluoroborates, acetone (B3395972) or mixtures of acetone and water are often employed for recrystallization.
Spectroscopic Characterization (NMR, IR, HRMS)
A suite of spectroscopic techniques is employed to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the aromatic protons would appear as a complex multiplet in the downfield region, typically between 7.0 and 8.5 ppm. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be influenced by the solvent and concentration.
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule. The aromatic carbons would exhibit signals in the range of 120-140 ppm. The carbon atom attached to the boron is often observed as a broad signal due to quadrupolar relaxation of the boron nucleus. The carbonyl carbon of the carboxylic acid would appear further downfield, typically above 165 ppm.
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing trifluoroborate salts. Potassium aryltrifluoroborates typically show a single, often broad, resonance in their ¹⁹F NMR spectrum. The chemical shift for the fluorine atoms in the -BF₃⁻ group generally falls in the range of -129 to -141 ppm. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound include:
A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.
A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1680 cm⁻¹.
C-H stretching vibrations for the aromatic ring, typically appearing just above 3000 cm⁻¹.
B-F stretching vibrations, which are characteristic of trifluoroborate salts, are expected in the region of 1100-1000 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise mass of the molecule, which in turn allows for the determination of its elemental composition. For this compound, the expected molecular ion or characteristic fragments would be analyzed to confirm the molecular formula C₇H₅BF₃KO₂.
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the molecular formula to assess the purity of the sample.
Table 2: Theoretical Elemental Composition of this compound (C₇H₅BF₃KO₂)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 7 | 84.07 | 36.87% |
| Hydrogen | H | 1.01 | 5 | 5.05 | 2.21% |
| Boron | B | 10.81 | 1 | 10.81 | 4.74% |
| Fluorine | F | 19.00 | 3 | 57.00 | 24.99% |
| Potassium | K | 39.10 | 1 | 39.10 | 17.15% |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.03% |
| Total | | | | 228.03 | 100.00% |
Reactivity and Mechanistic Investigations of Potassium 3 Carboxyphenyltrifluoroborate
Hydrolytic Stability and Buffer Compatibility
Potassium aryltrifluoroborates are generally recognized for their stability in air and moisture, which makes them advantageous reagents in organic synthesis compared to their boronic acid counterparts. However, their stability in aqueous solutions is a critical factor, as hydrolysis to the corresponding boronic acid is often a prerequisite for their participation in cross-coupling reactions. The rate and mechanism of this hydrolysis are influenced by several factors, including the pH of the medium and the electronic nature of the substituents on the aromatic ring.
Stability in Deuterated Water (D2O)
Specific studies detailing the hydrolytic stability of Potassium 3-carboxyphenyltrifluoroborate in deuterated water (D₂O) are not extensively available in the current body of scientific literature. However, general principles of aryltrifluoroborate hydrolysis can be applied to understand its likely behavior. The hydrolysis of aryltrifluoroborates is known to proceed through a series of equilibria involving the stepwise replacement of fluoride (B91410) ions with hydroxide (B78521) or deuteroxide ions. Multinuclear NMR studies on related compounds have been used to probe the hydration layer and dynamics of water molecules in solution, which can influence the stability of solutes like this compound.
Behavior in TRIS Buffer Systems
Data specifically examining the behavior of this compound in Tris-HCl (TRIS) buffer systems is limited. The stability of compounds in different buffer systems can be influenced by the buffer components. For instance, studies on unrelated enzymes have shown that the choice of buffer, such as potassium phosphate (B84403) versus Tris-HCl, can impact stability. The amine group in TRIS buffer could potentially interact with the boronate species, although specific studies on this interaction with this compound have not been reported.
Hydrolysis in Phosphate Buffer Systems
While direct experimental data on the hydrolysis of this compound in phosphate buffer systems is not readily found, the general behavior of organoboron compounds in such media can be considered. Phosphate buffers are widely used in biological and chemical experiments to maintain a stable pH. The pH of the phosphate buffer would be a key determinant of the hydrolytic stability of the aryltrifluoroborate. It is known that the hydrolysis of aryltrifluoroborates can be influenced by both acidic and basic conditions. The various phosphate species present in the buffer (H₂PO₄⁻, HPO₄²⁻) could potentially interact with the boron center, but specific mechanistic studies for this compound are lacking. Research on unrelated compounds has demonstrated that the concentration of phosphate buffer can significantly affect the stability of molecules in solution.
Protodeboronation Studies
Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant reaction pathway for organoboron compounds, often occurring as an undesired side reaction in cross-coupling processes. However, it can also be a synthetically useful transformation.
Acid-Promoted Metal-Free Protodeboronation
The protodeboronation of arylboronic acids and their derivatives can be promoted by acidic conditions in the absence of a metal catalyst. This reaction is influenced by the nature of the acidic medium and the electronic properties of the aryl substituent.
Research has demonstrated that acetic acid can be an effective medium for promoting the protodeboronation of arylboronic acids and their derivatives. A study on the acid-promoted metal-free protodeboronation of a range of arylboronic acids provides valuable insights that can be extended to this compound. rsc.org In this study, the protodeboronation of a closely related compound, potassium 4-carboxyphenyltrifluoroborate, was investigated. rsc.org
The findings indicated that while aryltrifluoroborates are more chemically stable and undergo protodeboronation at a slower rate compared to the corresponding arylboronic acids, the reaction does proceed in acetic acid. rsc.org The reduced Lewis acidity of the boron atom in the trifluoroborate species is thought to contribute to this increased stability and slower reaction rate. rsc.org
The choice of acidic medium was found to be critical. Acetic acid proved to be the most effective solvent for the protodeboronation process, affording a higher yield compared to formic acid or mixtures of acetic acid/water and hydrochloric acid/water. Trifluoroacetic acid was found to be inactive for this transformation. rsc.org
The following table summarizes the effect of different acidic media on the protodeboronation of a model substrate, 4-hydroxyphenylboronic acid, which provides context for the expected reactivity of carboxy-substituted phenyltrifluoroborates. rsc.org
Table 1: Effect of Acidic Medium on Protodeboronation Yield of 4-hydroxyphenylboronic acid
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Acetic Acid | 70 |
| 2 | Formic Acid | 45 |
| 3 | Acetic Acid/Water | 23 |
| 4 | Hydrochloric Acid/Water | 26 |
| 5 | Trifluoroacetic Acid | 0 |
Data sourced from Zhang, G., et al. (2017). rsc.org
For the specific case of potassium 4-carboxyphenyltrifluoroborate, the protodeboronation in acetic acid required a longer reaction time of 24 hours and resulted in a yield of 36%. rsc.org This suggests that while the reaction is feasible, the electron-withdrawing nature of the carboxyl group and the stability of the trifluoroborate moiety render the compound less susceptible to protodeboronation compared to electron-rich arylboronic acids.
Effect of Substituents on Reaction Yield and Kinetics
Research into the solvolysis of aryltrifluoroborates, a crucial step for their participation in the Suzuki-Miyaura coupling catalytic cycle, has shown a clear correlation between the electronic properties of the substituent and the reaction rate. Electron-withdrawing substituents have been found to retard the rate of solvolysis. researchgate.netfigshare.com This effect can be rationalized by the stabilization of the trifluoroborate anion, making it less prone to dissociation and subsequent transmetalation. A Hammett analysis of the solvolytic lability of various substituted aryltrifluoroborates revealed a negative ρ value of approximately -1, confirming that electron-donating groups accelerate the reaction, while electron-withdrawing groups slow it down. researchgate.netfigshare.com
Based on these findings, it can be inferred that the 3-carboxy group will decrease the reactivity of this compound in Suzuki-Miyaura coupling compared to unsubstituted phenyltrifluoroborate or derivatives with electron-donating groups. This effect on kinetics might necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable yields.
To illustrate the expected trend in reactivity based on the electronic nature of the substituent, the following table presents the Hammett σ constants for various substituents. A more positive σ value corresponds to a stronger electron-withdrawing character and, consequently, a slower expected rate of solvolysis and potentially lower cross-coupling reaction rates.
| Substituent (meta-position) | Hammett Constant (σm) | Expected Relative Reactivity |
| -OCH₃ | 0.12 | Higher |
| -CH₃ | -0.07 | Higher |
| -H | 0 | Baseline |
| -Cl | 0.37 | Lower |
| -COOH | 0.37 | Lower |
| -CN | 0.56 | Lower |
| -NO₂ | 0.71 | Much Lower |
This interactive table allows sorting by Hammett Constant and Expected Relative Reactivity.
Competition with Cross-Coupling Reactions
In the context of polyfunctionalized molecules, chemoselectivity becomes a critical aspect of cross-coupling reactions. While specific studies on the competitive reactivity of this compound are not extensively documented, general principles of cross-coupling reactions of organotrifluoroborates can provide insights. Organotrifluoroborates are known to participate in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The presence of multiple reactive sites on the coupling partners can lead to competition. For instance, if the coupling partner is a dihalogenated arene, the relative reactivity of the C-X bonds (X = I, Br, Cl) will determine the initial site of coupling. Generally, the reactivity follows the order C-I > C-Br > C-Cl. Similarly, if the organotrifluoroborate itself contains other functionalities amenable to cross-coupling, such as a triflate group, competitive reactions could occur. However, the trifluoroborate group is a highly effective coupling partner under specific catalytic conditions tailored for Suzuki-Miyaura reactions.
In the absence of other cross-coupling functionalities on the this compound molecule, the primary competition in a Suzuki-Miyaura reaction would be with other potential nucleophilic boron species in the reaction mixture or with side reactions such as protodeboronation. The stability of aryltrifluoroborates helps to minimize the latter, making them robust coupling partners. The chemoselectivity of the palladium catalyst and the reaction conditions are paramount in directing the reaction towards the desired cross-coupled product.
Mechanistic Insights via Density Functional Theory (DFT)
The presence of the electron-withdrawing 3-carboxy group is expected to influence the electronic properties of the aryltrifluoroborate and, consequently, the energetics of these steps.
Oxidative Addition: This step involves the palladium(0) catalyst inserting into the aryl-halide bond. The electronic nature of the aryltrifluoroborate does not directly impact this step.
Transmetalation: This is the step where the aryl group is transferred from the boron atom to the palladium center. DFT studies have shown that the activation of the boronic acid or trifluoroborate by a base to form a more nucleophilic boronate species is crucial. nih.gov An electron-withdrawing substituent like the 3-carboxy group would decrease the electron density on the phenyl ring, potentially making the aryl group less nucleophilic and thus slowing down the rate of transmetalation.
Reductive Elimination: This final step involves the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst. The electronic effect of the substituent on the aryl group attached to the palladium center can influence the rate of this step. Electron-withdrawing groups on the aryl moiety can facilitate reductive elimination.
Reaction with Oxidizing Agents
Ozonolysis Reactions
Organotrifluoroborates are generally stable to a range of oxidative conditions, which allows for the selective transformation of other functional groups within the molecule. nih.gov However, under specific conditions, such as ozonolysis of an unsaturated precursor, the formation of functionalized aryltrifluoroborates can be achieved. For instance, the ozonolysis of a styrenyltrifluoroborate can lead to the formation of a carboxyphenyltrifluoroborate derivative.
Formation of Aldehyde and Carboxylic Acid Byproducts
The ozonolysis of an alkene precursor to a phenyltrifluoroborate, such as a vinylphenyltrifluoroborate, typically proceeds through a primary ozonide, which then rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide can lead to the formation of either an aldehyde or a carboxylic acid.
In the case of the ozonolysis of a styrenyl substrate in the presence of water, a mixture of potassium 4-formylphenyltrifluoroborate and potassium 4-carboxyphenyltrifluoroborate was observed in a roughly 1:1 ratio. stackexchange.com This indicates that under these conditions, the initially formed aldehyde is susceptible to further oxidation to the corresponding carboxylic acid. The likely oxidizing agent is hydrogen peroxide, which can be formed as a byproduct during the ozonolysis workup. stackexchange.com
The following table summarizes the products obtained from the ozonolysis of a styrenyltrifluoroborate under aqueous conditions.
| Precursor | Reaction Condition | Major Products | Product Ratio |
| Potassium styrenyltrifluoroborate | O₃, H₂O | Potassium 4-formylphenyltrifluoroborate, Potassium 4-carboxyphenyltrifluoroborate | ~1:1 |
This interactive table details the product distribution in the ozonolysis of a model compound.
Strategies for Suppressing Side Product Formation
The formation of the carboxylic acid byproduct during the ozonolysis of unsaturated aryltrifluoroborates can be suppressed by modifying the reaction conditions to avoid the oxidation of the intermediate aldehyde.
One effective strategy is the addition of N-oxides, amines, or amides to the reaction mixture. stackexchange.com These additives are believed to intercept the carbonyl oxide intermediate, preventing the formation of species that can lead to the over-oxidation of the aldehyde. For example, the addition of pyridine (B92270) N-oxide has been shown to significantly improve the yield of the desired aldehyde product. stackexchange.com
Another approach is to perform a reductive workup after the ozonolysis. Reagents such as zinc in acetic acid (Zn/AcOH) or dimethyl sulfide (B99878) (DMS) are commonly used to reduce the ozonide directly to the aldehyde, preventing its subsequent oxidation. nih.govlibretexts.org
The table below outlines various strategies and their effectiveness in suppressing carboxylic acid formation during the ozonolysis of a styrenyltrifluoroborate.
| Strategy | Additive/Workup Condition | Predominant Product |
| Additive | Pyridine N-oxide | Aldehyde |
| Additive | Triethylamine | Aldehyde |
| Reductive Workup | Zn/AcOH | Aldehyde |
| Reductive Workup | Dimethyl Sulfide (DMS) | Aldehyde |
This interactive table showcases methods to control the outcome of the ozonolysis reaction.
Reactivity as a Nucleophilic Boron Reagent
This compound serves as an effective nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reactivity allows for the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals. myskinrecipes.com The trifluoroborate moiety ([BF3]K) imparts significant stability to the molecule while maintaining controlled reactivity with aryl halides under the catalytic influence of palladium. myskinrecipes.com
The presence of the carboxylic acid functionality on the phenyl ring provides a valuable site for further chemical modifications. This feature allows for subsequent derivatization or conjugation, making this compound a useful building block in the synthesis of complex biaryl compounds, drug intermediates, and various functional materials. myskinrecipes.com Its solubility in both aqueous and organic solvent systems also makes it amenable to greener chemistry approaches by facilitating reactions in mixed or aqueous media. myskinrecipes.com
The general reactivity of organotrifluoroborates in Suzuki-Miyaura couplings has been extensively studied. These tetracoordinate boron species are typically more stable than their tricoordinate counterparts and require specific conditions for activation and transmetalation in the catalytic cycle. scispace.comnih.gov While specific yield data for a wide range of reactions involving this compound is not extensively compiled in single sources, the reactivity is generally robust, with good to excellent yields reported for the coupling of various potassium aryltrifluoroborates with aryl and heteroaryl halides under optimized conditions. scispace.comnih.govorganic-chemistry.org The choice of palladium catalyst, ligand, and base is crucial in achieving high efficiency in these coupling reactions. scispace.comorganic-chemistry.org
This compound, as part of the broader class of potassium organotrifluoroborates, offers several distinct advantages over other commonly used organoboron reagents such as boronic acids and boronate esters. nih.gov
Stability: One of the most significant advantages of potassium organotrifluoroborates is their enhanced stability. Unlike many boronic acids, which can be susceptible to dehydration to form cyclic boroxines and are often sensitive to air and moisture, organotrifluoroborates are typically crystalline solids that can be stored indefinitely without special precautions. nih.govorganic-chemistry.org This stability simplifies handling and storage in a laboratory setting. Furthermore, organotrifluoroborates are notably less prone to protodeboronation, a common side reaction with boronic acids, especially under basic conditions. This greater stability allows for the use of near-stoichiometric amounts of the boron reagent in coupling reactions. scispace.com
Reactivity and Handling: While boronic acids are widely used and effective reagents, their reactivity can sometimes be hampered by their propensity to undergo side reactions. The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less reactive until activated under the conditions of the cross-coupling reaction. This can lead to cleaner reactions with fewer byproducts. nih.gov The ease of preparation from other organoboron reagents by treatment with potassium hydrogen fluoride (KHF2) is another practical advantage. scispace.com
The following table provides a qualitative comparison of key properties between this compound and its corresponding boronic acid.
| Feature | This compound | 3-Carboxyphenylboronic Acid |
| Boron Coordination | Tetracoordinate | Tricoordinate |
| Stability to Air/Moisture | High | Moderate to Low |
| Propensity for Protodeboronation | Low | Higher |
| Handling | Crystalline solid, easy to handle | Can be less stable, may require more careful handling and storage |
| Reactivity in Cross-Coupling | Requires activation (e.g., with a base) | Generally reactive under standard conditions |
Applications of Potassium 3 Carboxyphenyltrifluoroborate in Organic Synthesis
Transition Metal-Catalyzed Cross-Coupling Reactions
The primary application of potassium 3-carboxyphenyltrifluoroborate lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing biaryl and heteroaryl structures, which are common motifs in medicinally relevant compounds. The trifluoroborate moiety's controlled reactivity under palladium catalysis makes it an ideal choice for these transformations. myskinrecipes.com
The Suzuki-Miyaura reaction is the most prominent application of this compound. This palladium-catalyzed reaction facilitates the formation of a C-C bond between the trifluoroborate and an organic halide or triflate. Organotrifluoroborates are recognized as effective surrogates for boronic acids in this reaction, often displaying comparable reactivity while offering superior handling properties. sigmaaldrich.com
This compound has been successfully employed in Suzuki-Miyaura cross-coupling reactions with heteroaryl electrophiles to generate functionalized biaryl carboxylic acids. A notable example is its reaction with 9-benzyl-6-chloropurine, a heteroaryl chloride. This transformation yields the corresponding 3-(9-benzyl-9H-purin-6-yl)benzoic acid, a molecule incorporating both a purine (B94841) scaffold and a benzoic acid moiety.
In a specific instance of this coupling, the reaction of this compound with 9-benzyl-6-chloropurine, catalyzed by a palladium complex, resulted in the desired product in a 71% yield. thieme-connect.com This demonstrates the utility of this reagent in synthesizing complex, polyfunctional molecules that are of interest in medicinal chemistry. The presence of the carboxylic acid group on the trifluoroborate reagent allows for the direct incorporation of this functional handle into the final product, which can be used for further synthetic modifications. myskinrecipes.com
| Trifluoroborate | Electrophile | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ / K₂CO₃ | 3-(9-Benzyl-9H-purin-6-yl)benzoic acid | 71 | thieme-connect.com |
While the focus of this article is on this compound, it is relevant to the broader context of Suzuki-Miyaura reactions that alkyltrifluoroborates are also effective coupling partners. These reagents enable the formation of C(sp³)-C(sp²) bonds, connecting an alkyl group to an aromatic or vinylic carbon. This class of reaction has been shown to proceed with various alkyltrifluoroborates, including those with functional groups on the alkyl chain. However, research indicates that the reactivity of alkyltrifluoroborates can be lower than their aryl counterparts, with successful couplings often limited to less sterically hindered or more reactive alkyl groups like methyl and cyclopropyl. thieme-connect.com
The choice of catalyst and ligand is critical for the success of the Suzuki-Miyaura cross-coupling reaction. Palladium complexes are overwhelmingly the catalysts of choice for these transformations. Research on the coupling of the closely related potassium phenyltrifluoroborate with 9-benzyl-6-chloropurine provides significant insight into effective catalytic systems.
| Entry | Palladium Source / Ligand | Yield (%) |
|---|---|---|
| 1 | Pd₂(dba)₃ / JohnPhos | 0 |
| 2 | Pd(OAc)₂ / PPh₃ | Low |
| 3 | PdCl₂(dppf) | 78 |
| 4 | Pd(PPh₃)₄ | 88 |
The optimization of reaction conditions, including the choice of solvent, base, and temperature, is crucial for achieving high yields and reaction efficiency. For the Suzuki-Miyaura coupling of aryltrifluoroborates, mixed aqueous-organic solvent systems are commonly employed. Solvents such as tetrahydrofuran-water (THF-H₂O) or toluene-water have been shown to be effective. thieme-connect.com The presence of water is often necessary to facilitate the transmetalation step of the catalytic cycle.
The base plays a critical role in activating the organotrifluoroborate for transmetalation to the palladium center. Inorganic bases are typically used, with potassium carbonate (K₂CO₃) being a common and effective choice. thieme-connect.com The reaction temperature is also a key parameter, with many couplings proceeding efficiently at elevated temperatures, such as 80 °C. In some cases, microwave irradiation has been explored to accelerate the reaction, although its effectiveness can be highly dependent on the specific catalyst and solvent system used. thieme-connect.com
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃ (3 equivalents) |
| Solvent | THF-H₂O or Toluene-H₂O |
| Temperature | 80 °C (Conventional Heating) |
Beyond the Suzuki-Miyaura reaction, organotrifluoroborates are versatile reagents that can participate in a variety of other cross-coupling methodologies. Their stability and unique reactivity profile make them attractive partners in the development of new carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the toolkit of synthetic organic chemists.
Suzuki-Miyaura Cross-Coupling Reactions
Conversion to Azide (B81097) Derivatives
The transformation of aryltrifluoroborates into aryl azides represents a significant synthetic utility, as aryl azides are valuable intermediates in the creation of 1,2,3-triazoles, compounds with applications in drug discovery. organic-chemistry.org
Copper(II)-Catalyzed Azidation
The conversion of this compound and other aryltrifluoroborates into their corresponding azides can be efficiently achieved through a copper(II)-catalyzed reaction. organic-chemistry.orgnih.gov This method is based on the Chan-Lam coupling reaction, which typically involves the coupling of arylboronic acids with N-H containing compounds. nih.gov The reaction is effectively conducted using a catalytic amount of copper(II) acetate (B1210297) in a protic solvent like methanol (B129727) or ethanol (B145695) at moderate temperatures. organic-chemistry.org
The proposed catalytic cycle involves the coordination of the azide anion to a copper(II) complex, followed by reductive elimination to produce the organic azide and Cu(0). Molecular oxygen then reoxidizes Cu(0) back to Cu(II), thus completing the cycle. nih.gov
Substrate Scope and Limitations in Azide Formation
The copper(II)-catalyzed azidation method demonstrates broad compatibility with various functional groups. Aryltrifluoroborates with both electron-donating and electron-withdrawing substituents are competent substrates for this transformation. organic-chemistry.orgresearchgate.net Functional groups such as methoxy, cyano, and carboxylic acids are well-tolerated under the reaction conditions. organic-chemistry.org
However, aryltrifluoroborates have been observed to be slightly less reactive and provide lower yields of the corresponding azides when compared directly to the analogous arylboronic acids. nih.govresearchgate.net Additionally, substrates that contain a boron-sp3 carbon bond are found to be unreactive in this specific transformation. organic-chemistry.orgresearchgate.net Despite these limitations, the method is a valuable tool for synthesizing a diverse range of aryl azides. organic-chemistry.org
| Aryl Group | Yield from Boronic Acid (%) | Yield from Trifluoroborate (%) |
|---|---|---|
| 4-Cyanophenyl | 98 | 80 |
| 4-Nitrophenyl | 91 | 72 |
| 3-Carboxyphenyl | 85 | 75 |
| 4-Fluorophenyl | 77 | 65 |
Applications in Medicinal Chemistry and Biological Systems
Organoboron compounds, including this compound, have emerged as significant molecules in medicinal chemistry, particularly as enzyme inhibitors. mdpi.comnih.gov Their unique electronic properties and ability to form stable complexes with biological targets make them attractive candidates for drug design.
Protease Inhibition Studies
Potassium organotrifluoroborates have been identified as effective inhibitors of serine proteases, a class of enzymes that play crucial roles in various physiological and pathological processes. rsc.orgpsu.edu
Studies have demonstrated that potassium organotrifluoroborates, including the 3-carboxyphenyl derivative, can inhibit serine proteases such as α-chymotrypsin and trypsin. rsc.orgpsu.edu Research has shown that these trifluoroborate salts can exhibit an inhibitory potency that is at least an order of magnitude greater than their corresponding boronic acid counterparts. rsc.orgpsu.edursc.org This enhanced activity highlights the advantage of the trifluoroborate functional group in the design of protease inhibitors. psu.edu
| Inhibitor | Enzyme | Ki (mM) |
|---|---|---|
| This compound | α-Chymotrypsin | 0.8 ± 0.1 |
| 3-Carboxyphenylboronic acid | α-Chymotrypsin | 9.0 ± 0.9 |
| Potassium phenyltrifluoroborate | Trypsin | 1.5 ± 0.2 |
| Phenylboronic acid | Trypsin | 15.0 ± 1.5 |
The inhibition of serine proteases by potassium organotrifluoroborates proceeds through a noncovalent, competitive, and reversible mechanism. rsc.orgpsu.edu Dixon plot analysis has confirmed that these compounds act as competitive inhibitors, meaning they bind to the active site of the enzyme and compete with the natural substrate. rsc.orgpsu.edu
The mechanism of inhibition is believed to involve the formation of hydrogen bonds between the fluorine atoms of the trifluoroborate group and amino acid residues within the enzyme's active site, specifically with the serine protease's oxyanion hole. rsc.orgpsu.edu This noncovalent interaction is strong enough to inhibit the enzyme's activity but is also reversible, allowing the inhibitor to dissociate from the enzyme. rsc.org This mode of action distinguishes them from covalent inhibitors, which form a permanent bond with the enzyme. psu.edu
Influence of Trifluoroborate Moiety on Enzyme Interaction
The incorporation of fluorine into organic molecules can significantly alter their biological properties, including their interactions with enzymes. rroij.comnih.gov The trifluoroborate moiety, a key feature of this compound, leverages the unique characteristics of fluorine to influence these interactions in several ways. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond contribute to its role in designing enzyme inhibitors and probes. researchgate.nettandfonline.com
One of the primary mechanisms through which fluorinated compounds affect enzymes is by acting as bioisosteres of common functional groups. The trifluoroborate group can be considered a mimic of phosphate (B84403) groups, which are ubiquitous in biological systems and are key to the function of enzymes such as kinases and phosphatases. researchgate.netnih.gov Metal fluoride (B91410) complexes, for example, are known to act as analogues for phosphate groups in studies of phosphoryl transfer enzymes. whiterose.ac.ukresearchgate.net This mimicry can lead to competitive inhibition, where the fluorinated molecule binds to the enzyme's active site, preventing the natural substrate from binding.
Furthermore, the strong electron-withdrawing nature of the trifluoroborate group can influence the electronic environment of the entire molecule. This can enhance the binding affinity of a molecule to an enzyme's active site through favorable electrostatic interactions. researchgate.net For instance, fluorinated compounds have been shown to form halogen bonds and participate in favorable hydrophobic interactions within enzyme active sites, leading to enhanced potency and selectivity of inhibitors. rroij.com
In some cases, the presence of fluorine can lead to irreversible inhibition. tandfonline.com Fluorinated substrates can be processed by an enzyme to a certain point, leading to the formation of a highly reactive intermediate that then forms a covalent bond with an amino acid residue in the active site, thereby permanently inactivating the enzyme. researchgate.net For example, α-fluorinated ketones and 2-deoxy-2-fluorosugars are known to covalently modify active site residues in serine proteases and glycosidases, respectively. researchgate.net
The influence of fluorination on enzyme interaction is a key consideration in drug design and medicinal chemistry. nih.govtandfonline.com By strategically incorporating trifluoroborate moieties, researchers can develop highly specific and potent enzyme inhibitors.
Precursor for Advanced Organic Building Blocks
This compound is a versatile precursor for the synthesis of advanced organic building blocks, primarily due to its dual functionality: the reactive trifluoroborate group and the modifiable carboxylic acid group. myskinrecipes.com The trifluoroborate salt offers distinct advantages over the more commonly used boronic acids, including enhanced stability to air and moisture, which simplifies handling and storage. researchgate.netnih.govresearchgate.net
The trifluoroborate moiety serves as a robust coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. myskinrecipes.comnih.govorganic-chemistry.orgnih.govorganic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. By coupling this compound with various aryl or heteroaryl halides, a wide range of biaryl compounds can be synthesized. myskinrecipes.com These biaryl structures are prevalent in pharmaceuticals, agrochemicals, and materials science.
The general stability of the trifluoroborate group allows it to be carried through multiple synthetic steps before being utilized in a cross-coupling reaction. orgsyn.org This orthogonality is highly valuable in multi-step syntheses. Under the basic conditions typically employed in Suzuki-Miyaura coupling, the trifluoroborate is slowly hydrolyzed in situ to the corresponding boronic acid, which then participates in the catalytic cycle. acs.orgresearchgate.net This slow release can be advantageous in minimizing side reactions.
The carboxylic acid functionality on the phenyl ring provides a secondary point for modification. This group can be converted into a variety of other functional groups, such as esters, amides, or alcohols, either before or after the cross-coupling reaction. This flexibility allows for the construction of highly functionalized and complex molecules from a relatively simple starting material. For instance, the carboxylic acid can be used to attach the molecule to a solid support for combinatorial synthesis or to link it to other molecules of interest.
The combination of a stable yet reactive coupling handle (the trifluoroborate) and a versatile functional group for further derivatization (the carboxylic acid) makes this compound a valuable and widely used building block in modern organic synthesis. myskinrecipes.com Its application facilitates the efficient construction of diverse and complex molecular scaffolds. organic-chemistry.orgnih.govcolostate.edu
Table 1: Applications of this compound in Synthesis
| Reaction Type | Coupling Partner | Product Class |
|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halides | Biaryl Carboxylic Acids |
| Suzuki-Miyaura Coupling | Heteroaryl Halides | Heterobiaryl Carboxylic Acids |
| Esterification | Alcohols | Phenyltrifluoroborate Esters |
Derivatives and Analogues of Potassium 3 Carboxyphenyltrifluoroborate
Structurally Related Organotrifluoroborates
Potassium organotrifluoroborates are a class of air- and moisture-stable crystalline solids that are generally easy to handle and can be stored for extended periods without significant decomposition. wikipedia.orgupenn.edusigmaaldrich.com This stability, contrasted with their boronic acid counterparts, makes them highly attractive reagents in organic synthesis. acs.orgsigmaaldrich.com Their general utility is expanded by the wide variety of organic moieties that can be attached to the trifluoroborate group.
The position of substituents on the aryl ring of an organotrifluoroborate can significantly influence its chemical reactivity. This is evident when comparing Potassium 3-carboxyphenyltrifluoroborate with its positional isomer, Potassium 4-carboxyphenyltrifluoroborate. The primary difference lies in the electronic effect exerted by the carboxylic acid group on the carbon-boron bond.
The carboxylic acid group is an electron-withdrawing group (EWG). Research into the solvolysis of aryltrifluoroborates—a key step preceding their participation in reactions like the Suzuki-Miyaura coupling—has shown that EWGs retard the rate of this process. acs.orgacs.orgnih.gov A Hammett analysis revealed that the rate of solvolysis is correlated to the electronic nature of the substituents, with EWGs decreasing the lability of the aryltrifluoroborate. acs.orgfigshare.com This reduced reactivity is consistent with observations that aryltrifluoroborates bearing EWGs are generally poorer substrates in palladium-catalyzed cross-coupling reactions. acs.org
The effect of the carboxyl group is more pronounced when it is in the para position (4-carboxy) compared to the meta position (3-carboxy) due to resonance effects. This leads to a difference in the rate at which these isomers undergo reactions. The 4-carboxyphenyltrifluoroborate, with its stronger electron-withdrawing effect at the para position, is expected to be less reactive in cross-coupling reactions than the 3-carboxy isomer.
| Property | This compound | Potassium 4-carboxyphenyltrifluoroborate | Rationale |
| Isomer Type | Meta-isomer | Para-isomer | Position of the -COOH group relative to the -BF3K group. |
| Electronic Effect | Inductive electron withdrawal. | Inductive and resonance electron withdrawal. | The para position allows for direct resonance delocalization. |
| Reactivity | Higher expected reactivity in cross-coupling. | Lower expected reactivity in cross-coupling. | Stronger electron-withdrawing effect in the para-isomer retards the necessary solvolysis step. acs.orgacs.org |
| Stability | High | High | Both are generally stable crystalline solids. upenn.edu |
The versatility of organotrifluoroborates extends well beyond substituted phenyl rings. A vast array of these compounds has been synthesized, incorporating diverse aryl and alkyl groups. This structural diversity allows for the introduction of a wide range of molecular fragments in coupling reactions.
Aryltrifluoroborates: The aryl group can be a simple phenyl ring, a more complex polycyclic system like naphthalene, or various heteroaromatic systems. nih.govresearchgate.net The synthesis of these compounds often involves methods such as lithium-halogen exchange or magnesium insertion, followed by borylation and subsequent treatment with potassium bifluoride (KHF2). bldpharm.comwikipedia.org
Alkyltrifluoroborates: The scope of organotrifluoroborates also includes a broad range of alkyl groups. Palladium-catalyzed cross-coupling reactions have been successfully demonstrated for primary and secondary alkyltrifluoroborates. acs.orgnih.govnih.govacs.org These alkyl groups can be simple, like cyclopentyl or isopropyl, or they can bear a variety of functional groups at positions distal to the carbon-boron bond. nih.govnih.gov The synthesis of functionalized alkyltrifluoroborates can be achieved through methods like the nucleophilic substitution of halomethyltrifluoroborates. organic-chemistry.org
| Class | Examples of R- Group in K[RBF3] | Synthetic Utility |
| Aryl | Naphthalenyl, Thienyl, Pyridinyl, Furanyl | Introduction of polycyclic aromatic and heteroaromatic motifs. nih.govresearchgate.net |
| Primary Alkyl | Phenethyl, 3-Cyanopropyl, 4-Oxopentyl | Coupling of functionalized straight-chain alkyl groups. nih.gov |
| Secondary Alkyl | Cyclopentyl, Isopropyl, 1-(Benzyloxy)alkyl | Access to more complex and sterically hindered structures. nih.govnih.gov |
| Functionalized | N,N-Dialkylaminomethyl, Azidoalkyl | Installation of specific functionalities like amines or azides for further modification. nih.govnih.gov |
Functional Group Compatibility and Modifications
A significant advantage of potassium organotrifluoroborates is the high stability of the trifluoroborate moiety, which is tolerant of a wide range of functional groups and reaction conditions that can be problematic for other organoboron species. sigmaaldrich.comacs.org This stability allows for chemical modifications to be performed on other parts of the molecule while leaving the valuable carbon-boron bond intact for subsequent reactions. bohrium.combldpharm.comupenn.edu
The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to undesirable side reactions, such as protodeboronation, compared to their boronic acid counterparts. sigmaaldrich.com This robustness has been demonstrated in Suzuki-Miyaura cross-coupling reactions where a variety of functional groups are present on either the organotrifluoroborate or the coupling partner. nih.gov
Furthermore, the stability of the trifluoroborate group allows for the synthesis of highly functionalized organotrifluoroborates. For example, potassium halomethyltrifluoroborates can serve as building blocks, undergoing nucleophilic substitution with a wide range of nucleophiles to generate new, functionalized trifluoroborates. organic-chemistry.org Similarly, azide-containing organotrifluoroborates can be prepared and subsequently used in "click reactions" to introduce triazole moieties. nih.gov This demonstrates that the organotrifluoroborate can be carried through multiple synthetic steps before its use in a final key transformation like a cross-coupling reaction.
| Compatible Functional Group | Location |
| Nitrile (-CN) | Aryl ring or alkyl chain nih.govnih.gov |
| Ester (-COOR) | Aryl ring nih.gov |
| Ketone (-COR) | Aryl ring or alkyl chain nih.govnih.gov |
| Aldehyde (-CHO) | Aryl ring nih.gov |
| Amide (-CONR2) | Aryl ring nih.gov |
| Amine (-NR2) | Aryl ring nih.gov |
| Ether (-OR) | Alkyl chain organic-chemistry.org |
| Sulfide (B99878) (-SR) | Alkyl chain organic-chemistry.org |
| Halogens (Cl, Br, I) | Aryl ring researchgate.net |
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems
The development of innovative catalytic systems is a primary area of future research for Potassium 3-carboxyphenyltrifluoroborate. Organotrifluoroborates are known for their stability and are increasingly used in cross-coupling reactions, such as the Suzuki-Miyaura reaction. sigmaaldrich.comacs.org Future investigations are anticipated to explore the use of this compound as a key component in the following areas:
Ligand Synthesis: The carboxylic acid moiety can be functionalized to create novel ligands for transition metal catalysis. These ligands could be designed to enhance catalyst stability, activity, and selectivity in a variety of organic transformations.
Heterogenized Catalysts: The compound can be anchored to solid supports, such as polymers or silica, through its carboxylic acid group. This would facilitate the development of recyclable heterogeneous catalysts, which are highly desirable for sustainable chemical processes.
Palladium and Copper-Catalyzed Reactions: Research will likely focus on expanding the scope of palladium and copper-catalyzed cross-coupling reactions using this trifluoroborate salt to synthesize complex organic molecules. acs.org
Asymmetric Synthesis Applications
While direct applications of this compound in asymmetric synthesis are not yet extensively documented, its structure provides several avenues for future exploration. The development of chiral derivatives could lead to advancements in the stereoselective synthesis of pharmaceuticals and other bioactive molecules.
Future research in this area could include:
Chiral Ligand Development: Modification of the carboxyphenyl group with chiral auxiliaries could produce ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
Stereoselective Cross-Coupling: Investigating the use of chiral catalysts in cross-coupling reactions involving this compound could lead to the development of new methods for creating stereocenters.
Advanced Materials Science Integration
The integration of this compound into advanced materials is a promising area of research. The rigid aromatic ring and the functional carboxylic acid group make it an attractive candidate for the synthesis of novel polymers and crystalline materials.
Key research directions are expected to include:
Metal-Organic Frameworks (MOFs): The carboxylic acid functionality can act as a linker for the construction of MOFs. These materials have potential applications in gas storage, separation, and catalysis.
Functional Polymers: Incorporation of this compound as a monomer in polymerization reactions could lead to the development of functional polymers with tailored electronic, optical, or thermal properties. The trifluoroborate group can impart unique characteristics to the resulting polymer.
Liquid Crystals: The rigid structure of the molecule suggests its potential use as a building block for the synthesis of liquid crystalline materials.
Bio-conjugation and Chemical Biology Probes
The field of chemical biology is increasingly focused on the development of molecular probes to study biological processes. The biocompatibility and reactivity of organoboron compounds make them suitable for such applications. nih.gov
Emerging research in this domain may focus on:
Biomolecule Labeling: The carboxylic acid group can be activated to form amide bonds with amines on proteins, peptides, or other biomolecules. This allows for the site-specific labeling of biological targets. nih.gov
Drug Delivery Systems: The compound could be incorporated into drug delivery vehicles, with the trifluoroborate group potentially influencing the release profile or cellular uptake of therapeutic agents.
Imaging Agents: Aryltrifluoroborates are being explored for their use in positron emission tomography (PET) imaging, particularly for 18F-labeling. researchgate.net The 3-carboxyphenyl derivative could be functionalized to create targeted PET imaging agents.
Computational Chemistry and In Silico Design
Computational chemistry and in silico design are powerful tools for predicting the properties and reactivity of molecules. These methods can accelerate the discovery and development of new applications for this compound.
Future computational studies will likely involve:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to study the mechanisms of reactions involving this compound, providing insights into transition states and reaction kinetics. nih.gov
Materials Property Prediction: Computational screening can be employed to predict the properties of materials derived from this compound, such as the porosity of MOFs or the electronic properties of polymers.
Ligand Design: In silico methods can guide the design of new ligands based on this scaffold, optimizing their steric and electronic properties for specific catalytic applications.
Sustainable and Flow Chemistry Applications
The principles of green and sustainable chemistry are driving innovation in chemical synthesis. The stability of organotrifluoroborates makes them well-suited for modern, more sustainable synthetic methodologies like flow chemistry. acs.orgresearchgate.net
Future research in this area is expected to explore:
Continuous Flow Synthesis: The use of this compound in continuous flow reactor systems can lead to safer, more efficient, and scalable synthetic processes. amt.uknih.gov
Aqueous Cross-Coupling: Organotrifluoroborates are often compatible with aqueous reaction conditions, reducing the need for volatile organic solvents and aligning with the principles of green chemistry.
Q & A
Q. How can researchers optimize the synthesis of potassium 3-carboxyphenyltrifluoroborate to improve yield and purity?
Methodological Answer: The synthesis of potassium trifluoroborate salts typically involves nucleophilic substitution or displacement reactions. For example, potassium bromomethyltrifluoroborate can react with alkoxides under optimized stoichiometric conditions (e.g., 3 equivalents of alkoxide) to form derivatives like alkoxymethyltrifluoroborates. Continuous Soxhlet extraction is recommended to isolate the product efficiently, as trifluoroborates often exhibit low solubility in organic solvents . Scaling up synthesis (e.g., 100 g batches) requires rigorous control of reaction conditions, including temperature and solvent selection, to avoid contamination by inorganic byproducts.
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer: Due to the compound’s limited solubility in polar aprotic solvents (e.g., acetone or acetonitrile), purification often involves Soxhlet extraction or recrystallization from aqueous ethanol. Column chromatography may be less effective due to the ionic nature of trifluoroborates. Analytical techniques like NMR (¹⁹F and ¹¹B) and mass spectrometry should confirm purity, with attention to residual potassium salts or unreacted precursors .
Q. How does the carboxyl group in this compound influence its reactivity in cross-coupling reactions?
Methodological Answer: The carboxyl group enhances solubility in aqueous or polar reaction media and provides a site for further functionalization (e.g., esterification or amidation). However, its electron-withdrawing nature may reduce the nucleophilicity of the trifluoroborate group in Suzuki-Miyaura couplings. Researchers should optimize reaction conditions (e.g., Pd catalyst loading, base selection) to balance reactivity and stability. Ligands like SPhos or XPhos are recommended to stabilize palladium intermediates .
Advanced Research Questions
Q. How can computational modeling predict the stability and reactivity of this compound under varying pH conditions?
Methodological Answer: Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including B-F bond dissociation energies and carboxyl group protonation states. These models help predict decomposition pathways (e.g., hydrolysis) and guide experimental pH optimization. For instance, acidic conditions may protonate the carboxyl group, altering solubility and reactivity. Software like Gaussian or ORCA, combined with crystallographic data from analogous trifluoroborates, can validate predictions .
Q. What strategies resolve contradictions in catalytic performance data during cross-coupling reactions with this compound?
Methodological Answer: Inconsistent catalytic activity may arise from trace moisture, oxygen, or residual ligands in palladium catalysts. Researchers should:
- Use inert atmosphere techniques (glovebox/Schlenk line) to exclude air and moisture .
- Pre-treat catalysts (e.g., Pd(OAc)₂) with ligands (e.g., tri-tert-butylphosphine) to stabilize active species.
- Perform control experiments with deuterated solvents to identify solvent-mediated side reactions.
- Compare results with structurally similar trifluoroborates (e.g., potassium phenethyltrifluoroborate) to isolate electronic vs. steric effects .
Q. How can researchers design experiments to probe the role of the trifluoroborate group in directing regioselectivity during C–H functionalization?
Methodological Answer: Use isotopic labeling (e.g., ¹⁰B-enriched trifluoroborate) to track boron’s involvement in transition states via ¹¹B NMR or X-ray crystallography. Competitive reactions between this compound and its non-carboxylated analog (e.g., potassium phenyltrifluoroborate) can reveal steric/electronic contributions. Mechanistic studies using stopped-flow IR or in-situ Raman spectroscopy may capture intermediate species during catalysis .
Safety and Handling Considerations
- Stability in Storage: Store under inert gas (argon) at 0–6°C to prevent hydrolysis or oxidation. Avoid contact with moisture or acids, which may release toxic HF .
- Waste Disposal: Neutralize with aqueous calcium hydroxide to precipitate boron-containing byproducts, followed by filtration and disposal as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
